Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt
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Overview
Description
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt is a complex organic compound known for its unique structural properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with phenolic compounds to form azo compounds.
Sulfonation: The resulting azo compounds undergo sulfonation to introduce sulfonic acid groups.
Neutralization: Finally, the sulfonated azo compounds are neutralized with potassium and sodium hydroxides to form the monopotassium monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The azo linkages and sulfonic acid groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt: Known for its use as a dye and in analytical chemistry.
2,2’-(1,2-Ethenediyl)bis{5-[(4-ethoxyphenyl)diazenyl]benzenesulfonic acid}: Used in similar applications but with different substituents affecting its properties.
Uniqueness
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt stands out due to its specific combination of functional groups, which impart unique chemical reactivity and potential applications. Its dual sulfonic acid groups and azo linkages make it particularly valuable in dye chemistry and as a versatile intermediate in organic synthesis.
Properties
CAS No. |
79069-96-8 |
---|---|
Molecular Formula |
C26H18KN4NaO8S2 |
Molecular Weight |
640.7 g/mol |
IUPAC Name |
potassium;sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C26H20N4O8S2.K.Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b2-1+,29-27?,30-28?;; |
InChI Key |
GDUPSGOMYBSIGO-ZFEDVODKSA-L |
Isomeric SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[K+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[K+] |
Related CAS |
91-34-9 (Parent) |
Origin of Product |
United States |
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